molecular formula C26H26N2O2 B12564439 3,5-dimethyl-4-oxo-N,2,6-triphenylpiperidine-1-carboxamide CAS No. 143602-89-5

3,5-dimethyl-4-oxo-N,2,6-triphenylpiperidine-1-carboxamide

Cat. No.: B12564439
CAS No.: 143602-89-5
M. Wt: 398.5 g/mol
InChI Key: YRZXTCDYPQQQNC-UHFFFAOYSA-N
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Description

3,5-dimethyl-4-oxo-N,2,6-triphenylpiperidine-1-carboxamide is a complex organic compound with a piperidine core structure This compound is characterized by the presence of three phenyl groups and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-4-oxo-N,2,6-triphenylpiperidine-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Core: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Phenyl Groups: Phenyl groups are introduced via Friedel-Crafts alkylation or acylation reactions.

    Formation of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, often using reagents such as carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Catalysts and specific reaction conditions (e.g., temperature, pressure) are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-4-oxo-N,2,6-triphenylpiperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3,5-dimethyl-4-oxo-N,2,6-triphenylpiperidine-1-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-4-oxo-N,2,6-triphenylpiperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethyl-4-oxo-2-thioxo-1H-thieno[2,3-d]pyrimidine-6-carboxylic acid: This compound shares structural similarities with 3,5-dimethyl-4-oxo-N,2,6-triphenylpiperidine-1-carboxamide but has different functional groups.

    3,5-dimethyl-1,2,4-oxadiazole: Another structurally related compound with distinct chemical properties.

Uniqueness

This compound is unique due to its specific combination of functional groups and the piperidine core

Properties

CAS No.

143602-89-5

Molecular Formula

C26H26N2O2

Molecular Weight

398.5 g/mol

IUPAC Name

3,5-dimethyl-4-oxo-N,2,6-triphenylpiperidine-1-carboxamide

InChI

InChI=1S/C26H26N2O2/c1-18-23(20-12-6-3-7-13-20)28(26(30)27-22-16-10-5-11-17-22)24(19(2)25(18)29)21-14-8-4-9-15-21/h3-19,23-24H,1-2H3,(H,27,30)

InChI Key

YRZXTCDYPQQQNC-UHFFFAOYSA-N

Canonical SMILES

CC1C(N(C(C(C1=O)C)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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